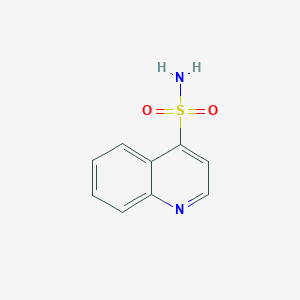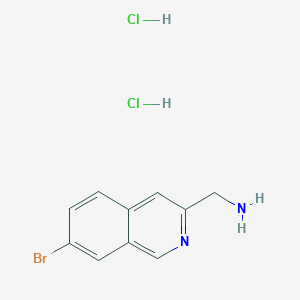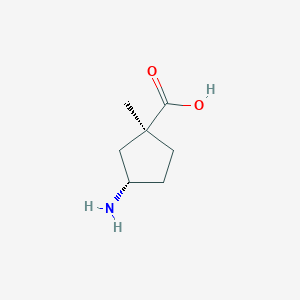
3-Tert-butoxycarbonylamino-5-(4-fluorophenyl)thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tert-butoxycarbonylamino-5-(4-fluorophenyl)thiophene-2-carboxylic acid: is an organic compound with the chemical formula C₁₆H₁₅FO₄S₂ . It belongs to the class of thiophene carboxylic acids and features a fluorophenyl substituent. Thiophene carboxylic acids are important building blocks in organic synthesis and have diverse applications.
Vorbereitungsmethoden
a. Synthetic Routes: The synthesis of this compound involves several steps. One practical route is the oxidation of 2-acetylthiophene . Alternatively, it can be prepared by oxidizing thiophene-2-carboxaldehyde . The latter method is more common in industrial production.
b. Reaction Conditions: The oxidation process typically employs oxidizing agents such as chromates or permanganates. The exact conditions may vary depending on the specific synthetic route.
Analyse Chemischer Reaktionen
a. Reactivity: Thiophene-2-carboxylic acid undergoes various reactions, including:
Oxidation: It can be oxidized to form other functional groups.
Substitution: The carboxylic acid group can participate in substitution reactions.
Coupling Reactions: It serves as a substrate in coupling reactions and olefinations.
Oxidation: Oxidizing agents like potassium permanganate or chromates.
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Coupling Reactions: Transition metal catalysts (e.g., copper(I) thiophene-2-carboxylate).
c. Major Products: The major products depend on the specific reaction conditions. For example, in coupling reactions, biaryl compounds can form.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Chemistry: As a versatile building block for organic synthesis.
Biology: In drug discovery and development.
Medicine: For potential therapeutic applications.
Industry: As a precursor for specialty chemicals.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its intended use.
Vergleich Mit ähnlichen Verbindungen
While I don’t have specific information on similar compounds, researchers often compare its reactivity and properties with related thiophene derivatives.
Remember that this compound’s unique features lie in its fluorophenyl substituent and its potential applications across various fields
Eigenschaften
Molekularformel |
C16H16FNO4S |
|---|---|
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
5-(4-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C16H16FNO4S/c1-16(2,3)22-15(21)18-11-8-12(23-13(11)14(19)20)9-4-6-10(17)7-5-9/h4-8H,1-3H3,(H,18,21)(H,19,20) |
InChI-Schlüssel |
LGHVOYMDKOKQCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(SC(=C1)C2=CC=C(C=C2)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13524616.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride](/img/structure/B13524623.png)

